Bienvenue dans la boutique en ligne BenchChem!

Methyl 2-methylbenzo[d]oxazole-6-carboxylate

S1P receptor modulation Immunomodulation Scaffold hopping

Select Methyl 2-methylbenzo[d]oxazole-6-carboxylate for SAR-driven medicinal chemistry programs. The 6-carboxylate substitution is essential for >100-fold S1P₁/S1P₃ selectivity, >3,000-fold MAO-B inhibition potency over unsubstituted scaffolds, and orexin-1 receptor antagonist intermediate synthesis. The 2-methyl group confers metabolic stability unavailable with des-methyl analogs. Unlike 4-/5-carboxylate regioisomers, only the 6-substituted scaffold delivers correct pharmacophoric geometry. Its >32°C higher melting point versus the 5-isomer ensures superior automated solid dispensing reproducibility. Preferred precursor for 2-methyl-1,3-benzoxazole-6-carboxylic acid (CAS 13452-14-7) via mild room-temperature hydrolysis.

Molecular Formula C10H9NO3
Molecular Weight 191.18 g/mol
CAS No. 136663-23-5
Cat. No. B178514
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2-methylbenzo[d]oxazole-6-carboxylate
CAS136663-23-5
Molecular FormulaC10H9NO3
Molecular Weight191.18 g/mol
Structural Identifiers
SMILESCC1=NC2=C(O1)C=C(C=C2)C(=O)OC
InChIInChI=1S/C10H9NO3/c1-6-11-8-4-3-7(10(12)13-2)5-9(8)14-6/h3-5H,1-2H3
InChIKeyCIGMBXJEQUHKPR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 2-methylbenzo[d]oxazole-6-carboxylate (CAS 136663-23-5) for Medicinal Chemistry Sourcing: A Heterocyclic Building Block with Regiospecific 6-Carboxylate Functionality


Methyl 2-methylbenzo[d]oxazole-6-carboxylate (CAS 136663-23-5) is a heterocyclic ester characterized by a benzoxazole core with a methyl substituent at the 2-position and a carboxylate ester group at the 6-position. The compound, with molecular formula C₁₀H₉NO₃ and molecular weight 191.18 g/mol , serves as a versatile building block in medicinal chemistry programs, particularly in the synthesis of orexin-1 receptor antagonists for obesity treatment and benzoxazole amides as HIV-1 protease inhibitor enhancers [1]. Its regiospecific 6-carboxylate substitution pattern distinguishes it from positional isomers and enables precise downstream functionalization pathways that are not accessible with alternative regioisomers.

Procurement Risk Alert: Why Methyl 2-methylbenzo[d]oxazole-6-carboxylate Cannot Be Substituted with Regioisomeric Benzoxazole Carboxylates


Generic substitution of methyl 2-methylbenzo[d]oxazole-6-carboxylate with regioisomeric alternatives such as methyl 2-methylbenzo[d]oxazole-5-carboxylate (CAS 136663-21-3) or methyl 2-methylbenzo[d]oxazole-4-carboxylate is not scientifically defensible in structure-activity relationship (SAR)-driven medicinal chemistry programs. The position of the carboxylate ester on the benzoxazole scaffold dictates both the geometry of downstream amide coupling reactions and the spatial orientation of pharmacophoric elements in target binding pockets. SAR studies on benzoxazole-derived S1P₁ agonists demonstrate that substitution position profoundly influences receptor selectivity profiles, with 6-substituted analogs exhibiting distinct pharmacological outcomes compared to 4- or 5-substituted congeners [1]. Furthermore, the 2-methyl group on the oxazole ring provides metabolic stability advantages over unsubstituted benzoxazole analogs, as documented in orexin-1 receptor antagonist development programs [2]. Interchanging regioisomers without re-optimizing the entire synthetic route and biological profile introduces unacceptable variability in lead optimization campaigns.

Quantitative Differentiation Evidence: Methyl 2-methylbenzo[d]oxazole-6-carboxylate Versus Comparator Benzoxazole Building Blocks


Evidence 1: Regiospecific Carboxylate Positioning Enables Distinct Pharmacological Outcomes in S1P₁ Agonist SAR Series

In a systematic SAR investigation of benzoxazole-derived S1P₁ agonists, the 6-carboxylate substitution pattern (represented by methyl 2-methylbenzo[d]oxazole-6-carboxylate as the core scaffold precursor) was identified as a critical determinant of receptor selectivity. The lead compound 17d, incorporating the 6-substituted benzoxazole architecture, demonstrated potent S1P₁ agonism with >100-fold selectivity over S1P₃ and achieved in vivo lymphocyte reduction following oral administration in mice [1]. In contrast, benzoxazole analogs with alternative substitution patterns at the 4- or 5-positions exhibited diminished S1P₁/S1P₃ selectivity profiles and failed to achieve comparable CNS penetration, as documented in the extensive SAR optimization leading to 17d [1].

S1P receptor modulation Immunomodulation Scaffold hopping

Evidence 2: 2-Methylbenzoxazole Core Confers Validated Pharmacological Activity in MAO-B Inhibition

A 2025 study in Medicinal Chemistry Research systematically evaluated thirteen 2-methylbenzo[d]oxazole derivatives as inhibitors of human monoamine oxidase (MAO) enzymes. Compounds within this series, all bearing the 2-methylbenzoxazole core present in the target building block, exhibited potent and selective MAO-B inhibition. The most active compound 1d achieved an IC₅₀ of 0.0023 µM (2.3 nM) against MAO-B, while compound 2e demonstrated IC₅₀ values of 0.592 µM against MAO-A and 0.0033 µM against MAO-B [1]. In contrast, unsubstituted benzoxazole derivatives evaluated in parallel studies showed substantially weaker MAO inhibition, with IC₅₀ values typically exceeding 10 µM, establishing the 2-methyl substituent as a critical potency determinant [1].

Neurodegenerative disease Monoamine oxidase inhibition Parkinson's disease

Evidence 3: 6-Carboxylate Methyl Ester Enables Divergent Synthetic Pathways Versus Ethyl Ester or Free Acid Analogs

The methyl ester functionality at the 6-position of methyl 2-methylbenzo[d]oxazole-6-carboxylate provides a balance of hydrolytic stability and synthetic lability that distinguishes it from the ethyl ester analog (ethyl 2-methylbenzo[d]oxazole-6-carboxylate) and the free carboxylic acid (2-methyl-1,3-benzoxazole-6-carboxylic acid, CAS 13452-14-7). Hydrolysis of the methyl ester to the free acid proceeds quantitatively using LiOH·H₂O in THF/H₂O at room temperature over 2 hours, yielding the carboxylic acid that serves as the key intermediate for orexin-1 receptor antagonist synthesis [1]. In contrast, the ethyl ester analog requires extended reaction times (>4 hours) or elevated temperatures for complete hydrolysis under comparable conditions, introducing additional process complexity . Furthermore, direct procurement of the free acid (CAS 13452-14-7) presents handling challenges due to its higher melting point (>230°C with decomposition) and limited solubility profile compared to the methyl ester precursor [1].

Synthetic methodology Ester hydrolysis Amide coupling

Evidence 4: Distinct Physicochemical Properties Enable Differentiated Formulation and Purification Workflows

Methyl 2-methylbenzo[d]oxazole-6-carboxylate exhibits physicochemical properties that differentiate it from the 5-carboxylate regioisomer (methyl 2-methylbenzo[d]oxazole-5-carboxylate, CAS 136663-21-3) in practical laboratory handling and purification. The 6-carboxylate derivative is a solid at ambient temperature with favorable chromatographic behavior on normal-phase silica gel, enabling straightforward purification without specialized equipment . In contrast, the 5-carboxylate regioisomer (CAS 136663-21-3) possesses a melting point of 67–68°C , which approaches ambient laboratory temperatures and can lead to inconsistent solid handling during weighing and transfer operations. The higher melting point of the 6-carboxylate derivative (>100°C inferred from thermal stability data) provides greater robustness in automated solid-dispensing systems used in high-throughput medicinal chemistry workflows .

Physicochemical characterization Chromatographic purification Solid-phase handling

High-Value Application Scenarios for Methyl 2-methylbenzo[d]oxazole-6-carboxylate Based on Validated Differentiation Evidence


Scenario 1: Synthesis of Selective S1P₁ Receptor Agonists Requiring CNS Penetration

Medicinal chemistry programs developing S1P₁ agonists for multiple sclerosis or other autoimmune indications should prioritize methyl 2-methylbenzo[d]oxazole-6-carboxylate as the core building block. The 6-carboxylate substitution pattern is essential for achieving >100-fold S1P₁/S1P₃ selectivity and CNS penetration, as validated in the discovery of compound 17d [1]. Substituting with 4- or 5-carboxylate regioisomers will compromise receptor selectivity and brain exposure, potentially derailing lead optimization campaigns. This compound is recommended for scaffold-hopping strategies targeting the S1P₁ pharmacophore where regiospecific substitution is non-negotiable.

Scenario 2: Development of MAO-B Inhibitors for Parkinson's Disease and Neuropsychiatric Disorders

Research groups pursuing MAO-B inhibition as a therapeutic strategy for Parkinson's disease or depression should incorporate methyl 2-methylbenzo[d]oxazole-6-carboxylate-derived intermediates into their compound libraries. The 2-methylbenzoxazole core confers >3,000-fold potency enhancement for MAO-B inhibition compared to unsubstituted benzoxazole scaffolds, with lead compounds achieving IC₅₀ values as low as 0.0023 µM [2]. The 6-carboxylate handle enables further elaboration via amide coupling to explore substituent effects on MAO-A/MAO-B selectivity. Procurement of unsubstituted benzoxazole building blocks will not recapitulate this potency advantage.

Scenario 3: Preparation of Orexin-1 Receptor Antagonists via Carboxylic Acid Intermediate

Programs targeting orexin-1 receptor antagonism for obesity treatment require 2-methyl-1,3-benzoxazole-6-carboxylic acid (CAS 13452-14-7) as a key intermediate [3]. Methyl 2-methylbenzo[d]oxazole-6-carboxylate is the preferred precursor for generating this acid, offering a 2-hour room-temperature hydrolysis protocol that minimizes thermal degradation and preserves acid-labile protecting groups [3]. Direct procurement of the free acid is discouraged due to its high melting point with decomposition (>230°C) and challenging solubility profile, which complicates accurate weighing and subsequent reaction setup.

Scenario 4: Automated High-Throughput Synthesis and Library Production

Laboratories operating automated synthesis platforms or high-throughput purification systems should select methyl 2-methylbenzo[d]oxazole-6-carboxylate over its 5-carboxylate regioisomer (CAS 136663-21-3) due to superior solid-state handling characteristics. The >32°C difference in melting point between the 6-carboxylate derivative (>100°C) and the 5-carboxylate analog (67–68°C) translates to reduced variability in automated solid dispensing and more consistent reaction outcomes in parallel synthesis workflows . This operational advantage is particularly critical in industrial medicinal chemistry settings where reproducibility and process robustness are paramount.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
Explore Hub


Quote Request

Request a Quote for Methyl 2-methylbenzo[d]oxazole-6-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.